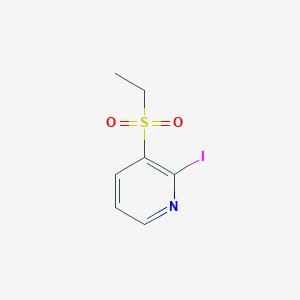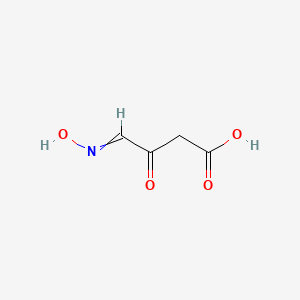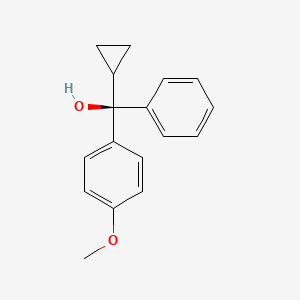![molecular formula C7H16Cl2N2 B13894054 Spiro[3.3]heptan-2-ylhydrazine dihydrochloride](/img/structure/B13894054.png)
Spiro[3.3]heptan-2-ylhydrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[33]heptan-2-ylhydrazine dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2 It is a spirocyclic compound, meaning it contains a spiro-connected ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.3]heptan-2-ylhydrazine dihydrochloride typically involves the reaction of spiro[3.3]heptane-2-carboxylic acid with hydrazine hydrate, followed by treatment with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Reaction Time: Several hours to overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[3.3]heptan-2-ylhydrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding spiro[3.3]heptan-2-one derivatives.
Reduction: Reduction reactions can convert it into spiro[3.3]heptan-2-ylamine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various spirocyclic derivatives with different functional groups, which can be further utilized in synthetic chemistry and material science.
Aplicaciones Científicas De Investigación
Spiro[3.3]heptan-2-ylhydrazine dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials with unique properties, such as spirocyclic polymers.
Mecanismo De Acción
The mechanism of action of spiro[3.3]heptan-2-ylhydrazine dihydrochloride involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure provides a basis for selective interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.3]heptane: A saturated benzene bioisostere with similar structural features.
Spiro-OMeTAD: A spirocyclic compound used in organic electronics.
Spiro[2.2]pentane: Another spirocyclic compound with different ring sizes.
Uniqueness
Spiro[33]heptan-2-ylhydrazine dihydrochloride is unique due to its specific spirocyclic framework and the presence of the hydrazine functional group
Propiedades
Fórmula molecular |
C7H16Cl2N2 |
|---|---|
Peso molecular |
199.12 g/mol |
Nombre IUPAC |
spiro[3.3]heptan-2-ylhydrazine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c8-9-6-4-7(5-6)2-1-3-7;;/h6,9H,1-5,8H2;2*1H |
Clave InChI |
UUWWAVSALLTQHM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CC(C2)NN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13893982.png)
![tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13893999.png)



![2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole](/img/structure/B13894010.png)
![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)

![1-[(2-Bromophenyl)-phenylmethyl]piperazine](/img/structure/B13894038.png)




